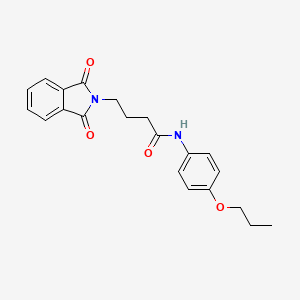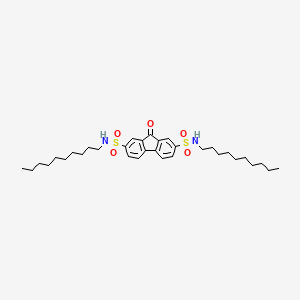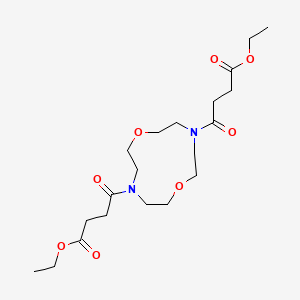![molecular formula C17H15N3O3 B11708805 ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)
ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
The synthesis of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of ethyl 4-aminobenzoate with 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a mild acid to facilitate the condensation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL 4-{2-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}BENZOATE lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxy-1H-indol-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)11-7-9-12(10-8-11)19-20-15-13-5-3-4-6-14(13)18-16(15)21/h3-10,18,21H,2H2,1H3 |
InChI Key |
XJSRBIAYHAGKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)

![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
